molecular formula C13H17NO5 B13045419 (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid CAS No. 1228548-57-9

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B13045419
CAS No.: 1228548-57-9
M. Wt: 267.28 g/mol
InChI Key: CBJVTWUVPXQONY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group using the Boc group. The process begins with the starting material, which is often an amino acid or a related compound. The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral center.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid is often used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of peptides and other biologically active compounds.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from undesired reactions, allowing for selective modifications of other functional groups. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((Tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is unique due to its specific chiral center and the presence of both a hydroxyl and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of peptide chemistry.

Properties

CAS No.

1228548-57-9

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2S)-2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

CBJVTWUVPXQONY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.